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Compound of Interest

Compound Name:
1,5-Dimethyl-1H-pyrazole-4-

sulfonamide

Cat. No.: B1281980 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential

applications of 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives. This class of compounds

has garnered significant interest in medicinal chemistry due to their diverse biological activities,

including anticancer, anti-inflammatory, antimicrobial, and herbicidal properties.[1][2][3] The

pyrazole sulfonamide scaffold serves as a versatile pharmacophore, and its derivatives are key

targets in drug discovery and development.[3][4]

Introduction
Pyrazole and sulfonamide moieties are important building blocks in the design of therapeutic

agents.[5][6] The combination of these two pharmacophores in 3,5-dimethyl-1H-pyrazole-4-

sulfonamide derivatives has led to the development of potent and selective inhibitors of various

enzymes and receptors.[2][7][8] Marketed drugs containing either a pyrazole or a sulfonamide

group highlight the therapeutic importance of these scaffolds.[5] This document outlines a facile

and efficient synthetic protocol for the preparation of these derivatives and summarizes their

biological activities.

Synthetic Approach
The synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives is typically achieved

through a two-step process. The first step involves the synthesis of the key intermediate, 3,5-
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dimethyl-1H-pyrazole-4-sulfonyl chloride. This is followed by the reaction of the sulfonyl

chloride with a variety of primary or secondary amines to yield the desired sulfonamide

derivatives.

A general synthetic workflow is depicted below:

3,5-Dimethyl-1H-pyrazole

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

Sulfonylation

Chlorosulfonic Acid

3,5-Dimethyl-1H-pyrazole-4-sulfonamide Derivative

Sulfonamidation

Primary or Secondary Amine (R1R2NH) Base (e.g., Pyridine, Triethylamine)

Click to download full resolution via product page

Caption: General synthetic workflow for 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives.

Applications and Biological Activities
Derivatives of 3,5-dimethyl-1H-pyrazole-4-sulfonamide have demonstrated a broad spectrum of

biological activities, making them promising candidates for drug development.

Anticancer Activity: Several derivatives have shown potent antiproliferative activity against

various cancer cell lines.[2][6] They can act as inhibitors of key enzymes in cancer

progression, such as carbonic anhydrases (CAs).[2]

Anti-inflammatory Activity: These compounds have been investigated as dual inhibitors of

cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory

pathway.[7]

Antimicrobial Activity: The pyrazole sulfonamide scaffold has been incorporated into

molecules with significant antibacterial and antitubercular activities.[9]
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Herbicidal Activity: Certain derivatives have been identified as potent acetohydroxyacid

synthase (AHAS) inhibitors, indicating their potential as novel herbicides.[1]

Quantitative Data Summary
The following table summarizes the biological activities of representative 3,5-dimethyl-1H-

pyrazole-4-sulfonamide derivatives from the literature.

Compound ID Target Assay IC50 / Ki Reference

Compound 3b
Arabidopsis

thaliana AHAS

Root length

inhibition

81% inhibition @

100 mg/L
[1]

Compound 4g

Human Carbonic

Anhydrase II

(hCA II)

Enzyme

inhibition
Ki: 6.9 ± 1.5 nM [2]

Compound 4i
Oral Squamous

Cell Carcinoma
Cytotoxicity PSE2 = 461.5 [2]

Compound 9g

Mycobacterium

tuberculosis

H37Rv

Antitubercular

activity

MIC: 10.2 µg/mL

(99% inhibition)
[9]

Derivative 5b COX-2
Enzyme

inhibition
IC50: 0.01 µM [7]

Derivative 5b 5-LOX
Enzyme

inhibition
IC50: 1.78 µM [7]

Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-
sulfonyl chloride
This protocol describes the synthesis of the key intermediate, 3,5-dimethyl-1H-pyrazole-4-

sulfonyl chloride, via chlorosulfonylation of 3,5-dimethyl-1H-pyrazole.

Materials:
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3,5-Dimethyl-1H-pyrazole

Chlorosulfonic acid

Thionyl chloride

Chloroform

Ice

Round bottom flask

Magnetic stirrer

Dropping funnel

Heating mantle

Ice bath

Procedure:

In a round bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-

dimethyl-1H-pyrazole (1.0 eq) in chloroform.

Cool the solution in an ice bath to 0 °C.

Slowly add chlorosulfonic acid (5.5 eq) to the stirred solution, maintaining the temperature at

0 °C.

After the addition is complete, raise the temperature to 60 °C and continue stirring for 10

hours.

To the reaction mixture, add thionyl chloride (1.3 eq) dropwise at 60 °C over 20 minutes.

Continue stirring at 60 °C for an additional 2 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with

stirring.

The solid product, 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, will precipitate.

Filter the precipitate, wash with cold water, and dry under vacuum.

Reaction Setup Sulfonylation Workup and Isolation

Dissolve 3,5-Dimethyl-1H-pyrazole
in Chloroform Cool to 0 °C Add Chlorosulfonic Acid Heat to 60 °C for 10h Add Thionyl Chloride Stir at 60 °C for 2h Pour onto Ice Filter Precipitate Wash with Cold Water Dry under Vacuum

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl

chloride.

Protocol 2: General Procedure for the Synthesis of 3,5-
Dimethyl-1H-pyrazole-4-sulfonamide Derivatives
This protocol outlines the general method for the synthesis of the target sulfonamide

derivatives by reacting the sulfonyl chloride intermediate with various amines.

Materials:

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

Appropriate primary or secondary amine

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Base (e.g., pyridine, triethylamine, or diisopropylethylamine)

Magnetic stirrer

Round bottom flask
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Ice bath (optional)

Procedure:

Dissolve the desired primary or secondary amine (1.1 eq) and a base (1.5 eq) in

dichloromethane or an appropriate solvent in a round bottom flask.

To this solution, add a solution of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in the

same solvent dropwise at room temperature or 0 °C.

Stir the reaction mixture at room temperature for 12-16 hours.

Monitor the reaction progress by TLC.

After completion, add cold water to the reaction mixture and stir for 10 minutes.

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under

reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., ethyl acetate/hexane) to afford the pure 3,5-dimethyl-1H-pyrazole-4-

sulfonamide derivative.[5]
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Caption: Logical workflow for the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonamide

derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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